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molecular formula C12H14N2OS B8386662 2-Propyl-5-(thiazol-2-ylamino)phenol

2-Propyl-5-(thiazol-2-ylamino)phenol

Cat. No. B8386662
M. Wt: 234.32 g/mol
InChI Key: FRRHIYUSNWPYAC-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of 2-R-5-(thiazol-2-ylamino)phenol, 2-bromothiazole (1.26 mL, 14.0 mmol), 5-amino-2-propylphenol (1.1 g, 7.0 mmol) and 37% HCl solution (1.21 mL, 14.0 mmol) in 10%, aqueous EtOH solution (20 mL) was stirred at 90° C. for 24 h. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 8/2) in 36% yield (588 mg).
[Compound]
Name
2-R-5-(thiazol-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:15][CH2:16][CH3:17])=[C:12]([OH:14])[CH:13]=1.Cl>CCO>[CH2:15]([C:11]1[CH:10]=[CH:9][C:8]([NH:7][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[CH:13][C:12]=1[OH:14])[CH2:16][CH3:17]

Inputs

Step One
Name
2-R-5-(thiazol-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.26 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)CCC
Name
Quantity
1.21 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CC)C1=C(C=C(C=C1)NC=1SC=CN1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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